molecular formula C19H26FN3O2 B5686071 1-cyclopentyl-4-[(dimethylamino)(3-fluorophenyl)acetyl]-2-piperazinone

1-cyclopentyl-4-[(dimethylamino)(3-fluorophenyl)acetyl]-2-piperazinone

Cat. No. B5686071
M. Wt: 347.4 g/mol
InChI Key: MTDCAKXSSFXYSU-UHFFFAOYSA-N
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Description

1-cyclopentyl-4-[(dimethylamino)(3-fluorophenyl)acetyl]-2-piperazinone, also known as TAK-659, is a novel small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is important for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated for its potential as a therapeutic agent in the treatment of B-cell malignancies.

Mechanism of Action

1-cyclopentyl-4-[(dimethylamino)(3-fluorophenyl)acetyl]-2-piperazinone selectively inhibits BTK by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules in the BCR pathway, leading to the inhibition of B-cell activation and proliferation. 1-cyclopentyl-4-[(dimethylamino)(3-fluorophenyl)acetyl]-2-piperazinone has also been shown to inhibit other kinases, such as ITK and Tec, which are involved in T-cell receptor (TCR) signaling.
Biochemical and Physiological Effects:
Inhibition of BTK by 1-cyclopentyl-4-[(dimethylamino)(3-fluorophenyl)acetyl]-2-piperazinone has several biochemical and physiological effects. It reduces the activation of downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, which is important for cell survival and proliferation. This leads to the induction of apoptosis in B-cells. 1-cyclopentyl-4-[(dimethylamino)(3-fluorophenyl)acetyl]-2-piperazinone also inhibits the production of cytokines and chemokines that are involved in the recruitment of immune cells to the tumor microenvironment.

Advantages and Limitations for Lab Experiments

1-cyclopentyl-4-[(dimethylamino)(3-fluorophenyl)acetyl]-2-piperazinone has several advantages as a tool compound for studying BCR signaling and B-cell malignancies. It is highly selective for BTK and has a favorable pharmacokinetic profile, which allows for effective inhibition of BTK in vivo. However, 1-cyclopentyl-4-[(dimethylamino)(3-fluorophenyl)acetyl]-2-piperazinone also has some limitations. It has low aqueous solubility, which can make it difficult to formulate for in vivo studies. Additionally, its inhibition of other kinases, such as ITK and Tec, may complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on 1-cyclopentyl-4-[(dimethylamino)(3-fluorophenyl)acetyl]-2-piperazinone. One area of interest is its potential as a therapeutic agent in the treatment of B-cell malignancies. Clinical trials are currently underway to evaluate the safety and efficacy of 1-cyclopentyl-4-[(dimethylamino)(3-fluorophenyl)acetyl]-2-piperazinone in patients with CLL and MCL. Another area of interest is its use as a tool compound for studying BCR signaling and B-cell biology. Further studies are needed to elucidate the precise mechanisms of action of 1-cyclopentyl-4-[(dimethylamino)(3-fluorophenyl)acetyl]-2-piperazinone and its effects on other signaling pathways. Finally, there is potential for the development of new BTK inhibitors based on the structure of 1-cyclopentyl-4-[(dimethylamino)(3-fluorophenyl)acetyl]-2-piperazinone.

Synthesis Methods

The synthesis of 1-cyclopentyl-4-[(dimethylamino)(3-fluorophenyl)acetyl]-2-piperazinone has been described in several research articles. The most common method involves the reaction of 3-fluoroaniline with cyclopentanone in the presence of sodium hydride to form 3-fluorocyclopentenone. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the corresponding enamine, which is subsequently reacted with 4-bromo-1-(dimethylamino)butan-1-one to yield 1-cyclopentyl-4-[(dimethylamino)(3-fluorophenyl)acetyl]-2-piperazinone.

Scientific Research Applications

1-cyclopentyl-4-[(dimethylamino)(3-fluorophenyl)acetyl]-2-piperazinone has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that 1-cyclopentyl-4-[(dimethylamino)(3-fluorophenyl)acetyl]-2-piperazinone inhibits BCR signaling and induces apoptosis in B-cells. In vivo studies have demonstrated that 1-cyclopentyl-4-[(dimethylamino)(3-fluorophenyl)acetyl]-2-piperazinone has antitumor activity in mouse models of CLL and MCL.

properties

IUPAC Name

1-cyclopentyl-4-[2-(dimethylamino)-2-(3-fluorophenyl)acetyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FN3O2/c1-21(2)18(14-6-5-7-15(20)12-14)19(25)22-10-11-23(17(24)13-22)16-8-3-4-9-16/h5-7,12,16,18H,3-4,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDCAKXSSFXYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC(=CC=C1)F)C(=O)N2CCN(C(=O)C2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-4-[(dimethylamino)(3-fluorophenyl)acetyl]-2-piperazinone

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